

Venetoclax: A Deep Dive into a First-in-Class BCL-2 Inhibitor

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Compound of Interest

Compound Name: 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1401326

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This technical guide provides an in-depth exploration of Venetoclax (CAS RN: 1257044-40-8), a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Venetoclax's properties, mechanism of action, therapeutic applications, and synthesis. While the initial inquiry referenced CAS number 1004992-44-2, a pyrrolopyrimidine derivative, the core focus of this guide is Venetoclax, a significant therapeutic agent for which related pyrrolopyrimidines can serve as building blocks.

Core Properties of Venetoclax

Venetoclax, sold under the brand names Venclexta® and Venclyxto®, is an orally bioavailable small molecule that has revolutionized the treatment of certain hematologic malignancies.^[1] Its unique mechanism of action targets a key protein involved in cancer cell survival.

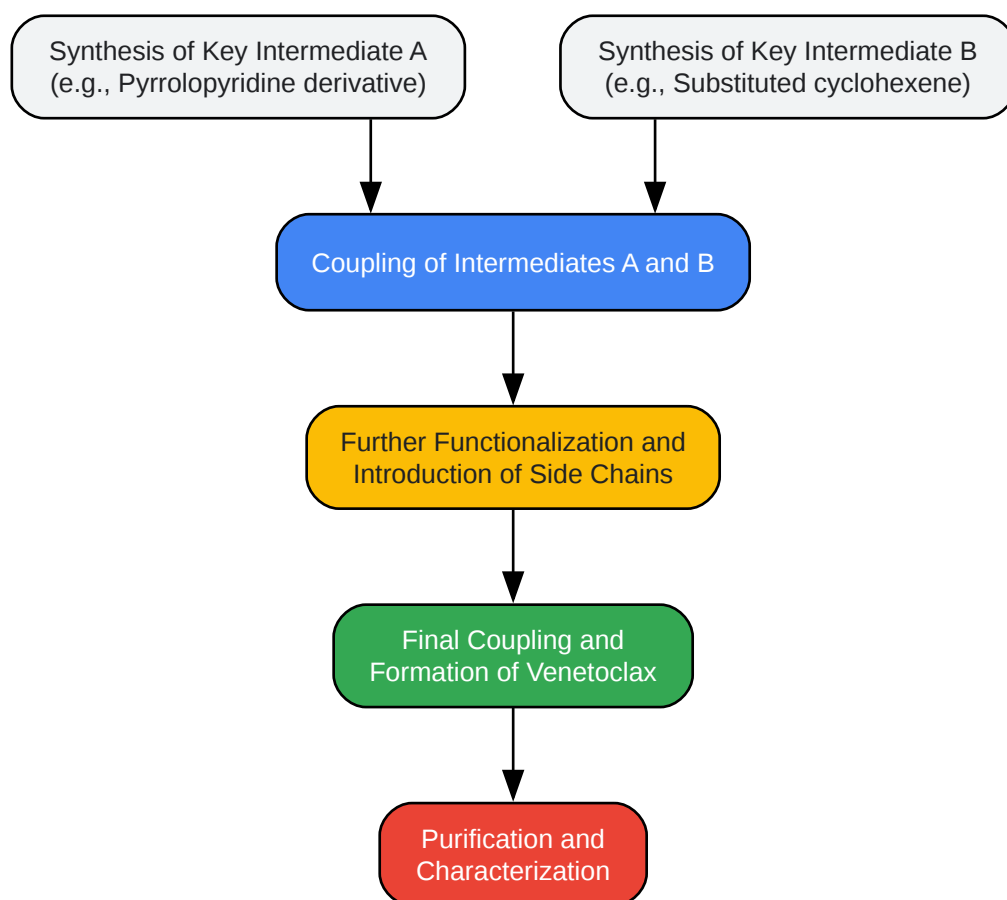
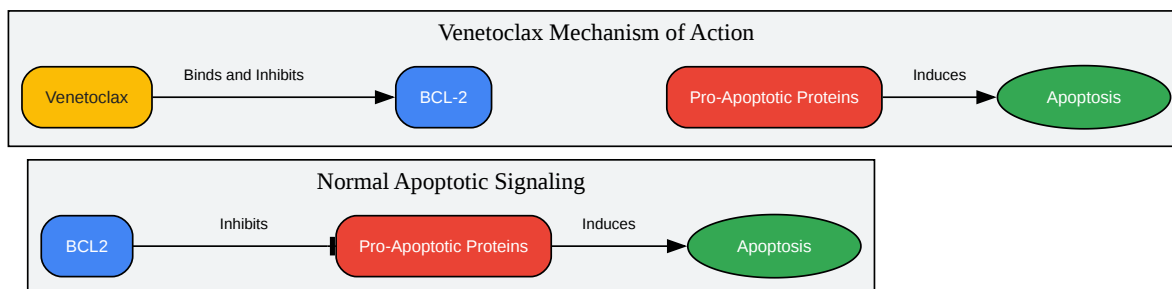
Chemical and Physical Properties

| Property | Value | Source |
|-------------------|---|---------|
| IUPAC Name | 4-(4-([2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl)piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | PubChem |
| Molecular Formula | C45H50ClN7O7S | PubChem |
| Molecular Weight | 868.4 g/mol | [2] |
| CAS Number | 1257044-40-8 | PubChem |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents such as DMSO | --- |

Mechanism of Action: Restoring Apoptosis

Venetoclax is a first-in-class BH3-mimetic drug.[1] It selectively binds to the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[1] In many lymphoid malignancies, BCL-2 is overexpressed, which sequesters pro-apoptotic proteins and prevents cancer cells from undergoing programmed cell death (apoptosis).[1] This overexpression contributes to tumor progression and resistance to chemotherapy.[1]

By binding to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway. This ultimately results in the activation of caspases and the execution of programmed cell death in malignant cells.[2]



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References

- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
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